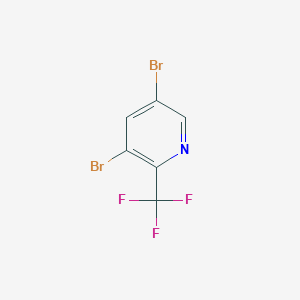

3,5-Dibromo-2-(trifluoromethyl)pyridine

Overview

Description

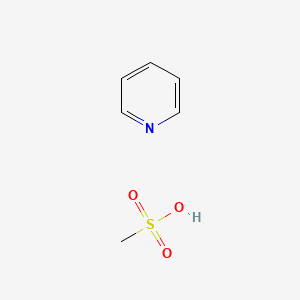

“3,5-Dibromo-2-(trifluoromethyl)pyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains two bromine atoms and a trifluoromethyl group, which consists of one carbon atom and three fluorine atoms . This compound and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of “this compound” and its derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H2Br2F3N . It contains a pyridine ring, two bromine atoms, and a trifluoromethyl group .

Scientific Research Applications

Synthesis of Functionalized Pyridine Derivatives

3,5-Dibromo-2-(trifluoromethyl)pyridine plays a crucial role in the synthesis of various functionalized pyridine derivatives. For instance, the use of lithio-2,6-dibromo-3,5-difluoropyridine, derived from 2,4,6-tribromo-3,5-difluoropyridine, allows for reactions with different electrophiles, producing a range of specialized pyridine compounds. This versatility in reactions is significant for developing diverse chemical structures for various applications (Benmansour et al., 2000).

In Pesticide Synthesis

A derivative of this compound, 2,3-Dichloro-5-trifluoromethyl pyridine, is extensively used in the synthesis of pesticides. The processes for synthesizing this compound have been reviewed, underlining its importance in agricultural chemical production (Lu Xin-xin, 2006).

Spectroscopic and Antimicrobial Studies

The compound has been studied for its spectroscopic characteristics using methods like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, its antimicrobial activities have been explored, providing insights into its potential biological applications (Vural & Kara, 2017).

Structural Characterization

This compound derivatives have been structurally characterized, revealing insights into their molecular arrangement and interactions. These findings are crucial for understanding the properties and potential applications of these compounds in various fields (Chernov'yants et al., 2011).

Functionalization Studies

Research demonstrates the compound's ability to be selectively metalated and functionalized, showcasing its versatility in organic synthesis. This selective functionalization is pivotal for creating specific molecules with desired properties (Schlosser & Marull, 2003).

Vibrational Frequency Analysis

Studies on the vibrational frequencies of derivatives of this compound have been conducted, contributing to a deeper understanding of their physical and chemical properties. These analyses are essential for predicting and manipulating the behavior of these compounds in various applications (Xavier & Gobinath, 2012).

Safety and Hazards

The safety data sheet for “3,5-Dibromo-2-(trifluoromethyl)pyridine” suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, it’s likely that the compound interacts with its targets through a process of oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it’s plausible that it affects pathways related to carbon-carbon bond formation.

Result of Action

It’s known that similar compounds have been used in the synthesis of various agrochemicals , suggesting that it may have a role in pest control.

Action Environment

It’s important to note that safety data sheets recommend avoiding dust formation and contact with skin and eyes, suggesting that its action may be influenced by environmental conditions .

properties

IUPAC Name |

3,5-dibromo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMQHPKSSJHNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453183 | |

| Record name | 3,5-dibromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436799-35-8 | |

| Record name | 3,5-Dibromo-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436799-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

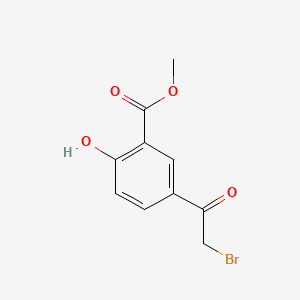

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)

![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)